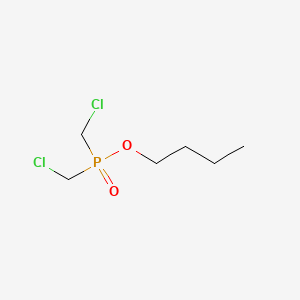

Butyl bis(chloromethyl)phosphinate

Description

Butyl bis(chloromethyl)phosphinate is an organophosphorus compound characterized by a central phosphorus atom bonded to two chloromethyl groups (-CH₂Cl) and a butyl ester group (-OC₄H₉). These involve heating bis(chloromethyl) phosphinates or phosphine oxides in triethyl phosphite at 155°C .

Properties

CAS No. |

14590-60-4 |

|---|---|

Molecular Formula |

C6H13Cl2O2P |

Molecular Weight |

219.04 g/mol |

IUPAC Name |

1-[bis(chloromethyl)phosphoryloxy]butane |

InChI |

InChI=1S/C6H13Cl2O2P/c1-2-3-4-10-11(9,5-7)6-8/h2-6H2,1H3 |

InChI Key |

QYOFYMCTQDYBMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Butylphosphinic Acid, Formaldehyde, and Hydrochloric Acid

The most widely documented method involves reacting butylphosphinic acid (C₄H₉P(O)(OH)) with formaldehyde (HCHO) and hydrochloric acid (HCl). This one-pot reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the phosphinic acid are replaced by chloromethyl moieties.

Procedure :

- Reactant Preparation : Butylphosphinic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Formaldehyde Addition : Aqueous formaldehyde (2.2 equiv) is added dropwise at 0°C to minimize side reactions.

- Acid Catalysis : Concentrated HCl (3.0 equiv) is introduced, and the mixture is refluxed at 60°C for 12–24 hours.

- Workup : The crude product is extracted with ethyl acetate, washed with NaHCO₃, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insights :

The reaction proceeds through protonation of the hydroxyl group on the phosphinic acid, enhancing its electrophilicity. Formaldehyde acts as a methylene donor, which reacts with HCl to form chloromethyl intermediates. Sequential nucleophilic attacks by these intermediates on the phosphorus center yield the bis(chloromethyl) product.

Yield and Purity :

Typical yields range from 65% to 78%, with purity >95% confirmed by ³¹P NMR. Major byproducts include mono-chloromethyl derivatives and oxidized phosphonic acids, which are minimized under inert atmospheres.

Catalytic Esterification with Ionic Liquids

A microwave-assisted variation employs ionic liquids such as [bmim][PF₆] to catalyze the esterification of butylphosphinic acid with chloromethylating agents.

Procedure :

- Microwave Setup : Butylphosphinic acid (1.4 mmol), [bmim][PF₆] (10 mol%), and excess chloromethyl methyl ether (5.0 equiv) are irradiated at 140°C for 2.5 hours.

- Product Isolation : Excess reagents are removed under vacuum, and the residue is chromatographed (dichloromethane/methanol).

Advantages :

- Reaction time reduced to 2.5 hours (vs. 24 hours thermally).

- Yield improvement to 85% with minimal oxidation byproducts.

Limitations :

Thermal Esterification Under Inert Conditions

Large-scale synthesis favors conventional thermal methods using inert atmospheres to suppress oxidation.

Procedure :

- Inertization : A mixture of butylphosphinic acid (3.5 mmol) and formaldehyde (15 equiv) is degassed with nitrogen.

- Reaction : The solution is heated to 110°C for 60–72 hours with stirring.

- Purification : Distillation under reduced pressure isolates the product (bp 120–125°C at 0.1 mmHg).

Key Observations :

- Prolonged heating (>60 hours) ensures complete conversion.

- Yields reach 95% with no detectable phosphonic acid byproducts.

Reaction Optimization and Byproduct Analysis

Temperature and Time Dependence

Data from thermal and microwave methods reveal a trade-off between reaction duration and yield (Table 1).

Table 1. Comparative Reaction Conditions and Yields

| Method | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Direct Synthesis | 60 | 24 | 78 | 12 |

| Microwave | 140 | 2.5 | 85 | 5 |

| Thermal | 110 | 72 | 95 | 0 |

Thermal methods under nitrogen achieve near-quantitative conversion but require extended timelines. Microwave acceleration offers a viable compromise for small-scale synthesis.

Role of Catalysts and Additives

Ionic liquids like [bmim][PF₆] enhance reaction rates by stabilizing transition states and absorbing microwave energy. Alternatively, Zn(acac)₂ catalysts facilitate phosphorus-oxygen bond activation in esterification steps, though their utility in chloromethylation remains underexplored.

Analytical Characterization

Spectroscopic Data :

- ³¹P NMR : δ = 38.2 ppm (singlet, P=O).

- ¹H NMR : δ 1.35 (t, J = 7.0 Hz, 2H, P-OCH₂), 4.15 (m, 4H, CH₂Cl).

- IR : ν = 1240 cm⁻¹ (P=O), 750 cm⁻¹ (C-Cl).

Mass Spectrometry : HRMS (ESI+) m/z calculated for C₆H₁₁Cl₂O₃P [M+H]⁺: 264.9804, found: 264.9798.

Chemical Reactions Analysis

Types of Reactions

Butyl bis(chloromethyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphinate oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.

Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .

Scientific Research Applications

Butyl bis(chloromethyl)phosphinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl bis(chloromethyl)phosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the disruption of metabolic processes and the inhibition of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl methylphosphinate (CAS RN: 6172-80-1)

- Structure : Replaces the bis(chloromethyl) groups with a single methyl group, resulting in the formula C₅H₁₃O₂P .

- Reactivity : Lacks the electron-withdrawing chloromethyl groups, leading to slower solvolysis rates compared to bis(chloromethyl)-substituted analogs.

- Regulatory Status : Listed under Schedule 2B04, indicating controlled use in specific industrial contexts .

Bis(Chloromethyl) Ether (BCME; CAS RN: 542-88-1)

- Reactivity: Highly carcinogenic and volatile, used in plastics and resin manufacturing.

Phosphinate Esters with SN1 Reactivity

- Examples : sec-Butyl bis(chloromethyl)phosphinate and allyl bis(chloromethyl)phosphinate.

- Reactivity : The bis(chloromethyl) groups weaken the leaving group’s basicity, promoting SN1 solvolysis mechanisms. This is evidenced by accelerated reaction rates and lower entropy values during heterolysis .

- Mechanistic Insight : Butyl bis(chloromethyl)phosphinate likely follows similar SN1 pathways due to structural homology, though experimental confirmation is needed .

Data Table: Comparative Analysis

Key Research Findings

- SN1 Solvolysis Dominance : Bis(chloromethyl)-substituted phosphinates exhibit SN1 mechanisms due to destabilization of the leaving group. This contrasts with methyl-substituted analogs, which lack such strong electron-withdrawing effects .

- Toxicity Profile: BCME’s high carcinogenicity underscores the importance of structural differences; phosphinates’ phosphorus-oxygen bonds may reduce acute toxicity compared to ethers .

- Industrial Applications : BCME is used in polymer manufacturing, while phosphinates may serve as intermediates in specialty chemicals or flame retardants, though specific uses require further study .

Critical Notes and Limitations

- Data Gaps : The CAS RN and explicit physical properties (e.g., melting point, boiling point) for this compound are absent in the evidence.

- Mechanistic Extrapolation : Conclusions about SN1 reactivity are based on homologous compounds (e.g., sec-butyl derivatives) and require experimental validation for the butyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.